Cas no 5891-41-8 (Z-Gly-Pro-Ala-OH)

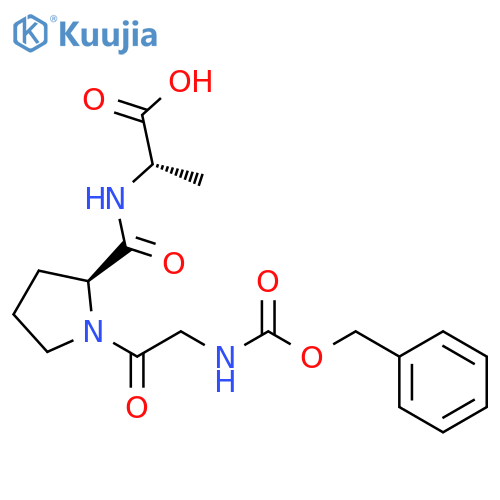

Z-Gly-Pro-Ala-OH structure

商品名:Z-Gly-Pro-Ala-OH

Z-Gly-Pro-Ala-OH 化学的及び物理的性質

名前と識別子

-

- L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl- (9CI)

- Z-gly-pro-ala-oh

- benzyloxycarbonylglycylproline N-hydroxysuccinimide ester

- benzyloxycarbonylglycyl-prolyl-alanine

- N-(N-benzyloxycarbonyl-glycyl)-L-proline N-hydroxysuccinimidyl ester

- Z-GLYCYL-L-PROLINE HYDROXYSUCCINIMIDE ESTER

- Z-GLYCYL-L-PROLINE HYDROXYSUCCINIMIDESTER

- Z-Gly-Pro-ONSu

- SCHEMBL9334682

- carbobenzoxy-glycyl-prolyl-alanine

- (S)-2-((S)-1-(2-(benzyloxycarbonylamino)acetyl)pyrrolidine-2-carboxamido)propanoic acid

- (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

- 5891-41-8

- Z-Gly-Pro-Ala-OH

-

- インチ: InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1

- InChIKey: PYRIIPBSDFLGNG-JSGCOSHPSA-N

- ほほえんだ: C[C@H](NC([C@@H]1CCCN1C(CNC(OCC2=CC=CC=C2)=O)=O)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 377.15879

- どういたいしつりょう: 377.15868546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 27

- 回転可能化学結合数: 11

- 複雑さ: 561

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 125.04

Z-Gly-Pro-Ala-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Z253130-1000mg |

Z-Gly-Pro-Ala-OH |

5891-41-8 | 1g |

$ 490.00 | 2022-06-02 | ||

| TRC | Z253130-2000mg |

Z-Gly-Pro-Ala-OH |

5891-41-8 | 2g |

$ 785.00 | 2022-06-02 | ||

| TRC | Z253130-500mg |

Z-Gly-Pro-Ala-OH |

5891-41-8 | 500mg |

$ 295.00 | 2022-06-02 |

Z-Gly-Pro-Ala-OH 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

5891-41-8 (Z-Gly-Pro-Ala-OH) 関連製品

- 1160-54-9(Z-Gly-pro-oh)

- 13075-38-2(Z-Gly-Pro-Gly-Gly-Pro-Ala-OH)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬